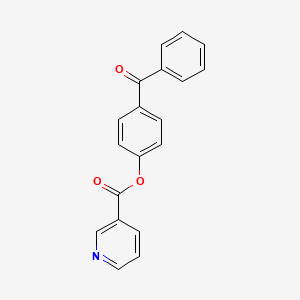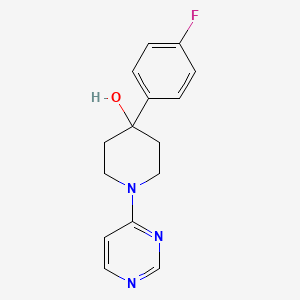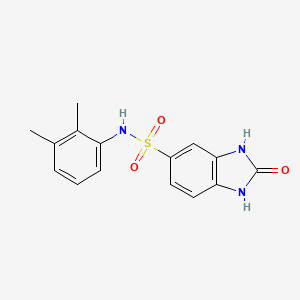![molecular formula C12H15N5O2 B5649229 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 537667-05-3](/img/structure/B5649229.png)
8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a purine moiety fused with a spirocyclic framework, which includes both oxygen and nitrogen atoms. The presence of the purine ring suggests potential biological activity, as purines are key components in many biological molecules, including DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the spirocyclic core, which can be achieved through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This intermediate is then subjected to further functionalization to introduce the purine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve advanced techniques such as high-performance liquid chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine moiety, using reagents such as alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl groups to the purine ring.
Scientific Research Applications
8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s purine moiety makes it a candidate for studies on nucleotide analogs and their interactions with enzymes and receptors.
Industry: Its unique structure could be explored for use in materials science, particularly in the development of novel polymers or as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane would depend on its specific interactions with biological targets. The purine moiety suggests that it could interact with enzymes involved in nucleotide metabolism, such as kinases or polymerases. The spirocyclic structure might also confer unique binding properties, allowing it to interact with specific receptors or proteins in a way that linear molecules cannot.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally similar compound that lacks the purine moiety.
1,6,9-trioxaspiro[4.5]decane: Another spirocyclic compound with additional oxygen atoms in the ring structure.
6,10-dioxaspiro[4.5]decane-7,9-dione: A related compound with a dioxaspiro structure and ketone functionalities.
Uniqueness
8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the purine ring, which is not found in the other similar compounds. This purine moiety imparts potential biological activity and makes it a valuable compound for research in medicinal chemistry and biochemistry.
Properties
IUPAC Name |
8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-17(4-2-12(1)18-5-6-19-12)11-9-10(14-7-13-9)15-8-16-11/h7-8H,1-6H2,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRHDVSKXGDLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234963 | |
| Record name | 8-(9H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537667-05-3 | |
| Record name | 8-(9H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537667-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(9H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5649148.png)
![N-[3-(1-tert-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]acetamide](/img/structure/B5649150.png)
![1-[(2,6-Difluorophenyl)methyl]-4-phenylpiperazine](/img/structure/B5649157.png)
![5-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5649166.png)
![N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649176.png)
![(4S)-1-cyclopentyl-N-ethyl-4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5649184.png)
![3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649186.png)
![1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5649190.png)

![1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone](/img/structure/B5649211.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5649223.png)

![3-[4-(2-fluoro-3-methoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5649237.png)
